molecular formula C17H14BrN3O2 B1384229 2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 1024388-15-5

2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B1384229
CAS No.: 1024388-15-5
M. Wt: 372.2 g/mol
InChI Key: LGYUVUCREKPWKS-UFWORHAWSA-N
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Description

2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a useful research compound. Its molecular formula is C17H14BrN3O2 and its molecular weight is 372.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is present in this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is likely that the compound interacts with its targets through the indole nucleus, which is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows the compound to bind with high affinity to its targets, potentially leading to changes in the target’s function.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways related to the aforementioned biological activities, such as antiviral, anti-inflammatory, and anticancer pathways, among others.

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level. These could potentially include antiviral, anti-inflammatory, and anticancer effects, among others.

Biochemical Analysis

Biochemical Properties

2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular processes, making the compound a valuable tool for studying enzyme inhibition and protein function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes the inhibition of metabolic enzymes, which can affect the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability. These molecular interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. In vivo studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have different biological activities. Additionally, the compound can interact with cofactors, affecting their availability and function in metabolic reactions. These interactions can influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution processes are essential for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localization processes can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

2-[(E)-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-8(19-17-20-9(2)14(18)10(3)21-17)13-15(22)11-6-4-5-7-12(11)16(13)23/h4-7,22H,1-3H3/b19-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYUVUCREKPWKS-UFWORHAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)/N=C(\C)/C2=C(C3=CC=CC=C3C2=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Reactant of Route 6
2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

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